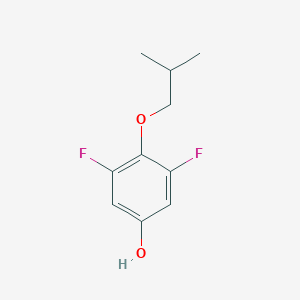

3,5-Difluoro-4-(2-methylpropoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-(2-methylpropoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-6(2)5-14-10-8(11)3-7(13)4-9(10)12/h3-4,6,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWFHKFWMFULCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 4 2 Methylpropoxy Phenol

Precursor Synthesis and Functionalization Strategies

The construction of 3,5-Difluoro-4-(2-methylpropoxy)phenol begins with the synthesis of key intermediates and the strategic introduction of its constituent parts.

Synthesis of Key Fluorinated Phenol (B47542) Intermediates (e.g., 3,5-Difluorophenol)

A critical precursor for the target molecule is 3,5-Difluorophenol (B1294556). Several synthetic routes to this intermediate have been reported, each with its own set of advantages and challenges.

One prominent method involves the use of 3,5-difluorobromobenzene as a starting material. This approach typically proceeds through the formation of a Grignard or organolithium reagent, followed by reaction with a boron-containing electrophile to generate 3,5-difluorophenylboronic acid. Subsequent oxidation of the boronic acid yields the desired 3,5-Difluorophenol. google.compatsnap.com For instance, reacting 3,5-difluorobromobenzene with n-butyl lithium at low temperatures, followed by the addition of boric acid, can produce 3,5-difluorophenylboronic acid with yields reported between 78.5% and 85.8%. patsnap.com

Another strategy utilizes 1,3,5-trifluorobenzene, which undergoes nucleophilic aromatic substitution (SNAr) with acetohydroxamic acid in the presence of a base to displace one of the fluorine atoms. Additionally, methods starting from 2,4,6-trifluorobenzoic acid have been developed. These involve a one-pot reaction in a solvent under alkaline conditions to produce 3,5-difluorophenolate, which is then acidified to yield 3,5-Difluorophenol. patsnap.com This particular method is noted for its use of readily available starting materials and high yields, with one example reporting a yield of 94.3%. patsnap.com

A more traditional, though less favored, route involves the diazotization of 3,5-difluoroaniline (B1215098) followed by hydrolysis. However, this method is often hampered by the high cost of the starting material and safety concerns associated with the diazo reaction. patsnap.com

Table 1: Selected Synthetic Routes to 3,5-Difluorophenol

| Starting Material | Key Reagents | Intermediate(s) | Reported Yield | Reference(s) |

| 3,5-Difluorobromobenzene | n-Butyl lithium, Boric acid, Oxidizing agent | 3,5-Difluorophenylboronic acid | 78.5-85.8% (for boronic acid) | google.compatsnap.com |

| 1,3,5-Trifluorobenzene | Acetohydroxamic acid, Base | - | Not specified | |

| 2,4,6-Trifluorobenzoic acid | Sodium hydroxide (B78521), Water | 3,5-Difluorophenolate | 94.3% | patsnap.com |

| 3,5-Difluoroaniline | Diazo reagents, Water | Diazonium salt | Not ideal | patsnap.com |

Regioselective Introduction of the 2-Methylpropoxy Group (e.g., Williamson Ether Synthesis, Nucleophilic Alkylation)

Once 3,5-Difluorophenol is obtained, the next crucial step is the regioselective introduction of the 2-methylpropoxy (isobutoxy) group. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, a 2-methylpropyl halide (e.g., isobutyl bromide or isobutyl iodide), in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to generate the alkoxide in situ. byjus.comutahtech.edu The choice of solvent is also important, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide often being used. byjus.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases. utahtech.edu For the Williamson ether synthesis to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Nucleophilic alkylation is the fundamental process at play, where the phenoxide anion displaces the halide from the 2-methylpropyl group. google.com The reactivity of the alkyl halide follows the general trend of I > Br > Cl. libretexts.org

Advanced Synthetic Transformations

Further synthetic modifications and alternative strategies can be employed, drawing from a broader range of organic reactions applicable to fluorinated aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as those containing multiple fluorine atoms. pressbooks.pubmasterorganicchemistry.com In the context of synthesizing derivatives of this compound, SNAr reactions could be envisioned. The presence of two fluorine atoms on the benzene (B151609) ring activates it towards nucleophilic attack. pressbooks.pub

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. pressbooks.publibretexts.org The rate of reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. pressbooks.pub In fluorinated systems, fluorine itself can act as a good leaving group, a somewhat counterintuitive fact given the strength of the C-F bond, because the bond-breaking step is not the rate-determining step. masterorganicchemistry.com Various solvents can be used for SNAr reactions, including dipolar aprotic solvents, ethers, and even alcohols, depending on the reactivity of the substrates. acsgcipr.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation in Related Structures)

While not directly forming the ether linkage, cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable for creating aryl-aryl bonds in related, more complex structures. mdpi.comrsc.org This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid or ester) with an aryl halide or triflate in the presence of a palladium or nickel catalyst. mdpi.com

For instance, a phenol can be converted into a better leaving group, such as a tosylate, and then subjected to Suzuki-Miyaura coupling. mdpi.com Recent advancements have even enabled the direct use of phenols in Suzuki-Miyaura couplings through in situ activation. mdpi.comrsc.orgrsc.orgmdpi.com This highlights the potential for derivatizing the phenolic part of the target molecule or its precursors.

Selective Functionalization and Derivatization from Related Benzene and Phenol Compounds

The selective functionalization of fluorinated benzenes and phenols is an active area of research. researchgate.netnih.gov For example, selective C-F bond activation and subsequent functionalization can lead to a variety of fluorinated derivatives. rsc.org This could involve defluorinative functionalization, where a fluorine atom is replaced by another functional group. nih.gov

Furthermore, the phenolic hydroxyl group can be a handle for various derivatization reactions. It can be converted to other functional groups or used to direct further substitutions on the aromatic ring. Late-stage functionalization techniques are particularly valuable for modifying complex molecules. nih.gov For example, methods for the selective difluoromethylation of phenolic O-H bonds have been developed. nih.gov

Development of Chemo- and Regioselective Synthetic Routes

The primary challenge in the synthesis of this compound lies in the controlled, regioselective introduction of the 2-methylpropoxy (isobutoxy) group onto the 3,5-difluorophenol backbone. The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing, which enhances the acidity of the phenolic proton at the 1-position and also influences the reactivity of the aromatic ring. The hydroxyl group at the 4-position is the key site for the etherification reaction.

Two classical and highly effective methods for forming the ether linkage are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis:

This venerable and reliable method remains a cornerstone of ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, the synthesis would commence with the deprotonation of the precursor, 3,5-difluorophenol, to form the corresponding phenoxide ion. The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, facilitating this deprotonation step, which can be achieved using a suitable base. byjus.com

The resulting highly nucleophilic phenoxide then attacks a suitable isobutyl electrophile, such as isobutyl bromide or isobutyl tosylate, in a classic S\textsubscript{N}2 displacement to form the desired ether. masterorganicchemistry.com The use of a primary alkyl halide like isobutyl bromide is crucial, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) as a major side reaction. masterorganicchemistry.combyjus.com

The regioselectivity of this reaction is inherently controlled; the etherification occurs exclusively at the oxygen atom of the phenol, as it is the most nucleophilic site after deprotonation.

A typical reaction scheme is presented below:

Reaction Scheme for Williamson Ether Synthesis:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3,5-Difluorophenol | Isobutyl bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | This compound |

| 3,5-Difluorophenol | Isobutyl tosylate | Potassium Carbonate (K₂CO₃) | Acetone | This compound |

Mitsunobu Reaction:

The Mitsunobu reaction offers an alternative and powerful method for the synthesis of ethers from alcohols. wikipedia.orgorganic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol into an ether in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

In this synthetic approach, isobutanol would be activated by the Mitsunobu reagents to form an alkoxyphosphonium salt. This intermediate then undergoes nucleophilic attack by 3,5-difluorophenol. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon center, although this is not relevant for the achiral isobutanol. organic-chemistry.org The acidity of the phenol is a factor, as it needs to be sufficiently acidic to protonate the intermediate betaine (B1666868) formed from the phosphine and the azodicarboxylate. wikipedia.org The electron-withdrawing fluorine atoms on the phenol ring are advantageous in this regard.

The general reaction conditions for a Mitsunobu etherification are outlined in the following table:

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| 3,5-Difluorophenol | Isobutanol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | This compound |

| 3,5-Difluorophenol | Isobutanol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | This compound |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound, primarily focusing on the Williamson ether synthesis.

Solvent-Free Synthesis:

A significant advancement in green chemistry is the development of solvent-free reaction conditions. tandfonline.comresearchgate.net For the Williamson ether synthesis of phenols, it has been demonstrated that the reaction can proceed efficiently in the absence of a solvent, using a solid base such as potassium carbonate or sodium bicarbonate. tandfonline.comresearchgate.net This approach not only reduces the environmental impact associated with solvent use and disposal but can also lead to simpler work-up procedures and potentially higher purity of the final product. tandfonline.com

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for enhancing the rate of reaction between reactants located in different phases (e.g., a solid base and an organic substrate). In the context of the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide), can be employed. utahtech.edu The catalyst facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction. utahtech.edu This can allow for the use of milder reaction conditions and reduce the need for harsh, high-boiling point aprotic solvents.

Use of Greener Solvents:

When a solvent is necessary, the choice of solvent has a significant impact on the greenness of the process. Traditional dipolar aprotic solvents like DMF and DMSO, while effective, have associated toxicity and disposal issues. acsgcipr.org Research into greener alternatives has explored the use of ionic liquids. nih.govmdpi.comnih.gov Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, which can reduce air pollution. mdpi.com They have been shown to be effective solvents for nucleophilic substitution reactions, including S\textsubscript{N}Ar reactions on fluorinated benzenes, and could potentially be applied to the Williamson ether synthesis of the title compound. nih.govnih.govresearchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound via the Williamson ether synthesis.

| Green Approach | Base | Catalyst/Additive | Solvent | Key Advantage |

| Solvent-Free | Potassium Carbonate (K₂CO₃) | None | None | Eliminates solvent waste, simplifies work-up. tandfonline.comresearchgate.net |

| Phase-Transfer Catalysis | Sodium Hydroxide (solid or aqueous) | Tetrabutylammonium Bromide | Toluene or other non-polar organic solvent | Enhances reaction rate, allows for milder conditions. utahtech.edu |

| Greener Solvents | Potassium Carbonate (K₂CO₃) | None | Ionic Liquid (e.g., [BMIM][BF₄]) | Reduced volatility and potential for recyclability. nih.govmdpi.comnih.gov |

Chemical Reactivity and Advanced Derivatization of 3,5 Difluoro 4 2 Methylpropoxy Phenol

Electrophilic Aromatic Substitution Patterns on the Fluorinated Phenol (B47542) Ring

The benzene (B151609) ring of 3,5-Difluoro-4-(2-methylpropoxy)phenol is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The directing effects of these substituents are summarized below.

The hydroxyl (-OH) group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.commsu.edu The 2-methylpropoxy (-OCH₂CH(CH₃)₂) group is also an activating, ortho, para-directing group for the same reason. organicchemistrytutor.com Conversely, the fluorine (-F) atoms are deactivating groups due to their strong inductive electron-withdrawing effect. youtube.comyoutube.com However, like other halogens, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. youtube.comyoutube.com

In this compound, the hydroxyl and 2-methylpropoxy groups are para to each other, and the two fluorine atoms are meta to both the hydroxyl and the 2-methylpropoxy groups. The positions available for substitution are C2 and C6. The directing effects of the substituents are cooperative, strongly favoring electrophilic attack at the C2 and C6 positions, which are ortho to both the hydroxyl and the 2-methylpropoxy groups.

| Substituent | Activating/Deactivating Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -OH (at C1) | Strongly Activating | ortho, para | C2, C6 |

| -F (at C3, C5) | Deactivating | ortho, para | C2, C4, C6 (relative to each F) |

| -OCH₂CH(CH₃)₂ (at C4) | Activating | ortho, para | C3, C5 |

| Overall Predicted Regioselectivity: | C2 and C6 |

Common electrophilic aromatic substitution reactions that could be performed on this substrate include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to account for the activating effect of the hydroxyl and alkoxy groups.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site in this compound, allowing for a variety of transformations.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis. byjus.comwikipedia.org This involves deprotonation of the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. khanacademy.org Due to the steric hindrance around the oxygen atom, the choice of the alkyl halide is important to avoid elimination reactions. byjus.com

Esterification: The phenolic hydroxyl group can be acylated to form esters. rsc.org This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. lew.ro Phase-transfer catalysis can also be employed for efficient esterification under mild conditions. tandfonline.com

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | Aryl Ether |

| O-Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) / Base | Phenolic Ester |

Modifications and Transformations of the 2-Methylpropoxy Side Chain

The 2-methylpropoxy side chain can also be a site for chemical modification.

Ether Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide. Cleavage of the aryl-oxygen bond is generally difficult, so the reaction would likely yield 3,5-difluorophenol (B1294556) and 2-methyl-1-halopropane. Nickel-catalyzed reductive cleavage of aryl alkyl ethers without an external reductant has also been reported. rsc.org

Halogenation: Free-radical halogenation at the benzylic-like position of the 2-methylpropoxy group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.orgchadsprep.comyoutube.comlibretexts.org This would introduce a halogen atom on the carbon adjacent to the oxygen, providing a handle for further functionalization.

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Ether Cleavage | HI or HBr (strong acid) | 3,5-Difluorophenol and 2-methyl-1-halopropane |

| Free-Radical Halogenation | NBS / Radical Initiator | Halogenated ether side chain |

Incorporation into Polycyclic and Heterocyclic Systems

The structure of this compound serves as a potential building block for the synthesis of more complex polycyclic and heterocyclic systems.

Benzofuran Synthesis: The phenolic framework can be utilized in the synthesis of benzofurans. organic-chemistry.orgnih.govnih.gov For instance, introduction of a suitable two-carbon unit at the C2 position, which is activated for electrophilic substitution, followed by cyclization could lead to a substituted benzofuran. One common method involves the reaction of a phenol with an α-haloketone followed by cyclodehydration. researchgate.net

Dibenzodioxin Formation: Under pyrolytic conditions, fluorinated phenols can lead to the formation of polyfluorinated dibenzodioxins. nih.gov While often an undesirable byproduct, this reactivity could be harnessed for the targeted synthesis of specific dibenzodioxin structures.

Pictet-Spengler and Pomeranz-Fritsch Reactions: While not directly applicable to the parent phenol, it can be modified to contain the necessary functional groups for these powerful ring-forming reactions. For example, conversion of the phenol to a β-arylethylamine derivative would enable its use in the Pictet-Spengler reaction to form tetrahydroisoquinolines. wikipedia.orgnih.govjk-sci.com Similarly, transformation into a benzaldehyde (B42025) derivative would open up possibilities for the Pomeranz-Fritsch synthesis of isoquinolines. wikipedia.orgthermofisher.comresearchgate.netchem-station.comquimicaorganica.org

| Target Heterocycle | Key Synthetic Strategy | Required Modification of Starting Phenol |

|---|---|---|

| Benzofuran | Annulation of a furan (B31954) ring | Introduction of a side chain at the C2 position |

| Dibenzodioxin | Dimerization/cyclization | Pyrolysis or metal-catalyzed coupling |

| Tetrahydroisoquinoline | Pictet-Spengler Reaction | Conversion to a β-arylethylamine |

| Isoquinoline | Pomeranz-Fritsch Reaction | Conversion to a benzaldehyde |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3,5-Difluoro-4-(2-methylpropoxy)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of the atomic arrangement.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon environments in the molecule.

Proton (¹H) NMR: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl group, and the isobutoxy side chain. The aromatic region is expected to show a signal for the two equivalent protons at C-2 and C-6. Due to coupling with the two adjacent fluorine atoms, this signal would likely appear as a triplet. The protons of the isobutoxy group would present as a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the ether linkage. chemicalbook.com The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. oregonstate.edu

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is anticipated to show seven unique carbon signals, consistent with the molecule's structure. The symmetry of the phenol (B47542) ring renders the C-2 and C-6 carbons, as well as the C-3 and C-5 carbons, chemically equivalent. The carbon atoms attached to fluorine (C-3 and C-5) and oxygen (C-1 and C-4) would show characteristic chemical shifts influenced by the high electronegativity of these atoms. docbrown.info The carbons of the isobutoxy group would appear in the aliphatic region of the spectrum. chemicalbook.comchemicalbook.com The C-F coupling would also be observable in the ¹³C spectrum, providing further structural confirmation.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (2H) | 6.5 - 6.8 | t |

| -OH (1H) | 4.0 - 7.0 | br s |

| -OCH₂- (2H) | 3.7 - 3.9 | d |

| -CH(CH₃)₂ (1H) | 2.0 - 2.3 | m |

| -CH(CH₃)₂ (6H) | 0.9 - 1.1 | d |

Predicted data is based on analogous compounds and general NMR principles.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Ar-C-OH) | 150 - 155 |

| C-2, C-6 (Ar-CH) | 100 - 105 |

| C-3, C-5 (Ar-C-F) | 155 - 160 (d, ¹JCF) |

| C-4 (Ar-C-O) | 130 - 135 |

| -OCH₂- | 75 - 80 |

| -CH(CH₃)₂ | 28 - 32 |

| -CH(CH₃)₂ | 18 - 22 |

Predicted data is based on analogous compounds and general NMR principles. docbrown.infoyoutube.comyoutube.comoregonstate.edu

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orghuji.ac.il For this compound, the two fluorine atoms are in chemically equivalent environments. Therefore, the ¹⁹F NMR spectrum is expected to display a single signal. This signal would be split into a triplet by the two neighboring aromatic protons (H-2 and H-6). The chemical shift would be in a range typical for fluoroaromatic compounds. ucsb.edualfa-chemistry.com

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C3-F, C5-F | -115 to -135 | t |

Predicted data is based on analogous compounds and general NMR principles, referenced to CFCl₃. escholarship.orgrsc.org

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the -OCH₂- protons and the adjacent -CH- proton of the isobutoxy group, and between the -CH- proton and the six protons of the two methyl groups. rsc.org This confirms the structure of the isobutyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). It would show correlations for each C-H bond: the aromatic C2/C6-H2/H6, the -OCH₂-, the -CH-, and the -CH₃ carbons and their respective protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which are essential for connecting different fragments of the molecule. Key expected correlations include:

From the -OCH₂- protons to the aromatic C-4, confirming the ether linkage.

From the aromatic H-2/H-6 protons to the adjacent carbons C-1, C-3, and C-4, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS precisely measures the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₂F₂O₂), the exact mass of the molecular ion ([M]⁺˙) would be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.

Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₁₂F₂O₂]⁺˙ | 202.0799 |

| [C₁₀H₁₃F₂O₂]⁺ ([M+H]⁺) | 203.0878 |

Calculated values.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to produce product ions. The resulting fragmentation pattern offers deep structural insights. For this compound, characteristic fragmentation pathways are predicted:

Loss of the Isobutyl Group: A primary fragmentation would be the cleavage of the C-O ether bond, leading to the loss of an isobutyl radical (•C₄H₉) or an isobutylene (B52900) molecule (C₄H₈). Loss of isobutylene is a common pathway for ethers and would result in a prominent ion corresponding to 3,5-difluorophenol (B1294556).

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom within the isobutoxy group can lead to the loss of a propyl radical, forming a resonance-stabilized oxonium ion.

Aromatic Ring Fragmentation: Following initial side-chain losses, the resulting difluorophenol ion can undergo further fragmentation, such as the characteristic loss of carbon monoxide (CO), a common fragmentation pattern for phenols. libretexts.org

Predicted Key MS/MS Fragments for this compound

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 145 | [M - C₄H₉]⁺ |

| 130 | [M - C₄H₈]⁺˙ (3,5-difluorophenol ion) |

| 102 | [C₅H₂FO]⁺ (Loss of C₄H₈ and CO) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Predicted fragmentation based on general principles of mass spectrometry. libretexts.orgacdlabs.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The analysis of related molecules, such as 4-fluorophenol (B42351) and other halogenated phenols, provides a strong basis for predicting the vibrational spectrum of the title compound. acs.org The presence of the hydroxyl group is expected to give rise to a characteristic O-H stretching vibration. In IR spectra of phenols, this typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. acs.org The C-O stretching vibration of the phenol is also a key indicator, generally appearing in the 1200-1260 cm⁻¹ region.

The aromatic ring itself will exhibit several characteristic bands. C-H stretching vibrations on the ring are anticipated in the 3000-3100 cm⁻¹ range. Aromatic C=C stretching vibrations typically result in a series of bands between 1450 and 1600 cm⁻¹. The substitution pattern on the benzene (B151609) ring also influences out-of-plane C-H bending vibrations, which can provide further structural confirmation.

The carbon-fluorine (C-F) bonds will also produce distinct vibrational signatures. The C-F stretching vibrations are typically strong in the IR spectrum and are expected to appear in the 1100-1300 cm⁻¹ region. The exact position of these bands can be influenced by the other substituents on the aromatic ring.

The 2-methylpropoxy group will contribute its own set of vibrational modes. Aliphatic C-H stretching vibrations from the methyl and methoxy (B1213986) groups are expected in the 2850-2960 cm⁻¹ region. Bending vibrations for the alkyl groups will also be present at lower wavenumbers.

Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and C-F stretches are typically well-defined. Raman spectroscopy is particularly useful for observing symmetric vibrations and can aid in a more complete assignment of the molecule's vibrational modes.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | 3200-3600 (broad) | Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-F Stretch | 1100-1300 | Strong | Medium |

| Phenolic C-O Stretch | 1200-1260 | Strong | Medium |

| C-H Bend (out-of-plane) | 800-900 | Strong | Weak |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and chromophoric nature of a molecule. The phenol moiety in this compound acts as a chromophore, absorbing ultraviolet light.

The UV-Visible absorption spectrum of phenols typically displays two main absorption bands arising from π-π* transitions within the benzene ring. For phenol itself, these bands are observed around 210 nm and 270 nm. researchgate.netresearchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring.

The fluorine atoms, being electron-withdrawing, and the 2-methylpropoxy group, being electron-donating through its oxygen atom, will influence the energy of these electronic transitions. The interplay of these electronic effects can lead to shifts in the absorption maxima (λmax). It is anticipated that the presence of these substituents will cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenol. Studies on substituted phenols have shown that such substitutions can alter the electronic distribution and thereby the absorption characteristics. researchgate.net

Fluorescence spectroscopy can provide further information about the excited state properties of the molecule. Many phenolic compounds are known to be fluorescent. nih.govnih.gov Upon absorption of UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in wavelength is known as the Stokes shift.

The fluorescence properties, including the quantum yield and lifetime, will be dependent on the molecular structure and the solvent environment. The presence of heavy atoms like halogens can sometimes quench fluorescence, but fluorine is less likely to do so compared to heavier halogens. The alkoxy group may enhance fluorescence. Therefore, it is plausible that this compound or its chromophoric derivatives would exhibit fluorescence. The specific excitation and emission wavelengths would need to be determined experimentally but are expected to be in the UV or near-UV region.

Predicted Electronic Spectroscopic Properties for this compound

| Spectroscopic Parameter | Predicted Value/Range |

| UV Absorption Maximum 1 (λmax1) | ~210-220 nm |

| UV Absorption Maximum 2 (λmax2) | ~270-285 nm |

| Molar Absorptivity (ε) | Moderate to High |

| Fluorescence Emission Maximum | Dependent on excitation, likely in the range of 300-350 nm |

Structural Chemistry and Solid State Analysis

Single Crystal X-ray Diffraction Studies of 3,5-Difluoro-4-(2-methylpropoxy)phenol and its Analogues

As of the latest literature surveys, a single crystal X-ray diffraction study for this compound has not been reported. However, detailed crystallographic data is available for the closely related analogue, 3,5-Difluorophenol (B1294556), which provides a foundational understanding of the structural contributions of the difluorophenolic core. nih.gov

The molecular geometry of 3,5-Difluorophenol, as determined by X-ray crystallography, reveals a planar phenyl ring, a common feature for such aromatic systems. The hydroxyl group and the two fluorine atoms lie in the plane of the benzene (B151609) ring. The carbon-fluorine and carbon-oxygen bond lengths and the bond angles within the aromatic ring are consistent with those expected for a substituted phenol (B47542).

The crystal structure of 3,5-Difluorophenol is characterized by a well-ordered arrangement of molecules in the crystal lattice. kaibangchem.com The molecules are organized in a manner that maximizes favorable intermolecular interactions. The crystal data for 3,5-Difluorophenol is presented in Table 1. nih.gov

Table 1: Crystallographic Data for 3,5-Difluorophenol

| Parameter | Value |

|---|---|

| Formula | C₆H₄F₂O |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.7170 |

| b (Å) | 20.077 |

| c (Å) | 4.8060 |

| **α (°) ** | 90 |

| **β (°) ** | 90 |

| **γ (°) ** | 90 |

Data sourced from PubChem CID 75928. nih.gov

Intermolecular interactions are the driving forces behind the formation of specific crystal structures. In fluorinated phenols, a variety of such interactions are at play.

Hydrogen Bonding: The hydroxyl group of phenols is a potent hydrogen bond donor. In the crystal structure of 3,5-Difluorophenol, it is expected to form O-H···O hydrogen bonds, creating chains or other motifs that are central to the supramolecular architecture. kaibangchem.com In this compound, the hydroxyl group will continue to be a primary site for hydrogen bonding.

π-π Stacking: The aromatic rings of phenol derivatives can engage in π-π stacking interactions. In 3,5-Difluorophenol, the parallel or near-parallel stacking of the benzene rings is a notable feature of its crystal structure. kaibangchem.com The introduction of the bulky 2-methylpropoxy group in this compound may sterically hinder direct face-to-face π-π stacking, potentially leading to offset or edge-to-face arrangements of the aromatic rings.

Polymorphism and Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. The substitution of hydrogen with fluorine has been shown to affect the polymorphic behavior of organic compounds. vulcanchem.com While no specific polymorphic studies on this compound have been reported, the potential for polymorphism exists due to the conformational flexibility of the 2-methylpropoxy group and the possibility of different hydrogen bonding networks. The presence of different polymorphs could lead to variations in physical properties such as melting point, solubility, and stability.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of "3,5-Difluoro-4-(2-methylpropoxy)phenol" at the atomic and electronic levels. These methods offer a detailed view of the molecule's behavior, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For "this compound," DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can determine its optimized molecular geometry and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgresearchgate.net The energies and spatial distributions of HOMO and LUMO are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate an electron and the LUMO representing the capacity to accept an electron. nih.gov

The presence of two electron-withdrawing fluorine atoms on the phenolic ring, combined with the electron-donating 2-methylpropoxy group, creates a complex electronic environment. DFT calculations can precisely map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge and thus predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com The analysis of Mulliken charges provides a quantitative measure of the partial atomic charges, further clarifying the electronic distribution across the molecule. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Phenol (B47542)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative for a substituted phenol and does not represent experimentally verified values for this compound.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, aiding in the identification and characterization of "this compound". Time-dependent DFT (TD-DFT) can be used to calculate the vertical excitation energies, which correspond to the molecule's UV-visible absorption spectrum. nih.gov

Furthermore, the isotropic shielding constants for fluorine, carbon, and hydrogen atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which can then be correlated to predict ¹⁹F, ¹³C, and ¹H NMR chemical shifts. researchgate.net This is particularly valuable for fluorinated compounds, as ¹⁹F NMR is a highly sensitive technique for their characterization. researchgate.net

Analysis of Reaction Mechanisms and Transition States in Related Transformations

DFT calculations are instrumental in exploring the potential reaction pathways involving "this compound". For instance, in reactions such as O-H bond dissociation, which is relevant to antioxidant activity, DFT can be used to calculate the bond dissociation enthalpy (BDE). acs.org The BDE is a key indicator of the ease with which the phenolic proton can be abstracted. acs.org

By mapping the potential energy surface, it is possible to identify transition state structures and calculate their activation energies. This provides mechanistic insights into reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution, which are common for phenolic compounds. For example, understanding the mechanism of a deoxyfluorination reaction of a similar phenol could involve identifying a 2-phenoxy-imidazolium bifluoride salt intermediate. acs.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The 2-methylpropoxy group in "this compound" introduces conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time. researchgate.net By simulating the motion of atoms and bonds, MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. This is crucial as different conformers can exhibit different properties and biological activities. chemrxiv.orgresearchgate.net

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are powerful computational techniques to predict the binding affinity and interaction patterns of a ligand with a biological macromolecule, such as a protein or enzyme. For "this compound," these studies can hypothetically explore its potential to interact with various binding sites.

Molecular docking simulations would place the molecule into the binding pocket of a target protein and score the interactions based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The fluorine atoms and the hydroxyl group of the phenol can act as hydrogen bond donors or acceptors, while the isobutoxy group can engage in hydrophobic interactions. Analysis of the binding pocket would reveal key amino acid residues that form favorable interactions with the ligand. nih.gov Such studies are a preliminary step in identifying potential biological targets, exclusive of any clinical applications. nih.gov

Table 2: Illustrative Molecular Docking Results for a Phenolic Compound with a Target Protein

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Tyr23, Ser54, Leu89 |

| Types of Interactions | Hydrogen bond with Ser54, Pi-alkyl with Tyr23 |

Note: This table presents hypothetical data from a molecular docking simulation and does not correspond to actual experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Fluorinated Phenolic Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their activity. nih.govyoutube.comnih.gov For a set of related fluorinated phenolic derivatives, a QSAR model could be developed to predict a non-clinical activity, such as their performance as photostabilizers or their reactivity in a specific chemical transformation. rsc.org

Descriptors used in QSAR models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov By developing a statistically significant QSAR model, it would be possible to predict the activity of "this compound" based on its calculated descriptors and to design new derivatives with potentially enhanced non-clinical properties. nih.gov

Molecular Interactions and Biological Target Engagement Principles Strictly Theoretical and Mechanistic, Non Clinical

Structure-Activity Relationships within the 3,5-Difluoro-4-(2-methylpropoxy)phenol Scaffold

The structure-activity relationship (SAR) of a compound describes how its chemical structure correlates with its biological activity. For this compound, the SAR can be analyzed by dissecting its core components: the phenol (B47542) ring, the dual fluorine substituents, and the 2-methylpropoxy (isobutoxy) group.

Phenolic Hydroxyl Group: The hydroxyl (-OH) group is a key functional feature, capable of acting as both a hydrogen bond donor and acceptor. Its acidity (pKa) is significantly influenced by other substituents on the aromatic ring.

Difluoro Substitution: The two fluorine atoms at positions 3 and 5 are powerful electron-withdrawing groups. This has several predictable effects on the molecule's properties. Fluorination is known to increase the acidity of a phenolic proton, making it a stronger hydrogen bond donor. brighton.ac.uk This enhanced donor capacity can lead to more stable and specific interactions with biological targets like proteins. brighton.ac.uk Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the compound. researchgate.net

2-Methylpropoxy (Isobutoxy) Group: This bulky, non-polar alkyl group, attached via an ether linkage at position 4, primarily influences the molecule's steric profile and lipophilicity. It contributes to van der Waals and hydrophobic interactions, which are crucial for fitting into and binding with hydrophobic pockets within a receptor or enzyme active site. The ether linkage itself can also act as a hydrogen bond acceptor.

Modifications to any of these regions would be expected to alter the compound's interaction profile. For instance, changing the position or number of fluorine atoms would modulate the acidity of the phenol and the electrostatic potential of the ring. Altering the alkyl chain of the ether group would change the compound's size, shape, and lipophilicity, affecting its fit and affinity for a binding site.

Ligand-Receptor Interaction Hypotheses for Analogous Fluorinated Phenols

Based on its structure, this compound can be hypothesized to engage with biological receptors through a combination of interactions. The principles are derived from studies on similar small phenolic compounds and the known effects of fluorination.

Hydrogen Bonding: The primary point of interaction is the phenolic hydroxyl group. Due to the electron-withdrawing fluorine atoms, this group is a more potent hydrogen bond donor than in a non-fluorinated phenol. brighton.ac.uk It can form strong, directional hydrogen bonds with acceptor residues like aspartate, glutamate, or the carbonyl backbone of a peptide chain in a receptor's ligand-binding domain (LBD).

Hydrophobic Interactions: The 2-methylpropoxy group and the phenyl ring itself create a lipophilic surface area that can favorably interact with non-polar amino acid residues such as leucine, isoleucine, and valine within a hydrophobic binding pocket.

Halogen Bonding: Although weaker than hydrogen bonds, the fluorine atoms can participate in halogen bonding, acting as electrophilic caps (B75204) that interact with nucleophilic atoms like oxygen or nitrogen.

Pi-Stacking: The electron-rich aromatic ring can engage in π-π stacking or π-cation interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or charged residues in a receptor.

Studies on other small phenols have shown their potential to interact with nuclear receptors like the estrogen receptor alpha (ERα). nih.govfrontiersin.org These compounds bind within the receptor's LBD, demonstrating that a simple phenolic scaffold can be sufficient for specific receptor engagement. nih.govfrontiersin.org It is plausible that a difluorinated, ether-linked phenol could similarly fit into such pockets, with the specific substituents dictating its affinity and selectivity.

Table 1: Hypothesized Molecular Interactions

| Molecular Feature | Potential Interaction Type | Interacting Partner (in a Protein) |

| Phenolic -OH | Strong Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |

| Phenolic -OH | Hydrogen Bond Acceptor | Histidine, Lysine, Arginine |

| Fluorine Atoms | Halogen Bonding, Dipole Interactions | Backbone Carbonyl, Serine, Threonine |

| 2-Methylpropoxy Group | Hydrophobic Interactions, Van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Aromatic Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Theoretical Mechanistic Insights into Enzyme Inhibition or Modulation by Related Compounds

Fluorinated compounds are frequently used in the design of enzyme inhibitors due to the unique properties of fluorine. researchgate.netnih.gov Its high electronegativity can be exploited to create potent and often irreversible inhibitors. researchgate.netnih.gov While this compound is not an inhibitor itself, its core structure could be incorporated into larger molecules designed to target specific enzymes.

Two prominent mechanisms for enzyme inhibition by related fluorinated molecules are:

Transition State Analogue Inhibition: Enzymes function by stabilizing the high-energy transition state of a reaction. A molecule that mimics this transition state can bind to the enzyme with extremely high affinity, effectively blocking the enzyme's active site. Fluorine is particularly useful here. For example, α-fluorinated ketones can form stable hemi-ketal adducts with serine proteases, mimicking the tetrahedral intermediate of peptide bond hydrolysis. nih.govresearchgate.net The electron-withdrawing fluorine atom stabilizes the adduct, making the inhibitor highly potent. researchgate.net

Mechanism-Based Inactivation (Suicide Substrates): A suicide substrate is a molecule that is catalytically converted by its target enzyme into a reactive species, which then irreversibly inactivates the enzyme. Fluorine can act as a "latent" leaving group. For instance, 5-fluorouracil (B62378) is converted by thymidylate synthase into a reactive species that forms a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition. researchgate.netnih.gov

The 3,5-difluorophenol (B1294556) moiety could theoretically serve as a recognition element, guiding an inhibitor to an enzyme's active site where other functionalities on the molecule could then engage in one of these inhibitory mechanisms.

Table 2: Enzyme Inhibition Mechanisms by Fluorinated Compounds

| Inhibition Mechanism | Role of Fluorine | Example Class | Outcome |

| Transition State Analogue | Inductively stabilizes a covalent enzyme-inhibitor complex, mimicking a high-energy intermediate. nih.gov | α-Fluorinated Ketones | Reversible or irreversible tight binding inhibition. nih.gov |

| Mechanism-Based Inactivation | Acts as a masked reactive group, uncovered by the enzyme's own catalytic action to form a covalent adduct. researchgate.net | 5-Fluorinated Pyrimidines | Irreversible enzyme inactivation. nih.gov |

Principles of Targeted Protein Degradation (PROTACs, Molecular Glues) Employing Similar Scaffolds

Targeted protein degradation (TPD) is a therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. This is achieved using small molecules that co-opt the cell's natural ubiquitin-proteasome disposal system. Two main classes of these molecules are PROTACs and molecular glues. nih.gov

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of two "warheads" connected by a linker. nih.gov One warhead binds to the protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This induced proximity results in the E3 ligase tagging the POI with ubiquitin, marking it for destruction by the proteasome. nih.gov A phenolic scaffold like this compound could theoretically be developed into a "warhead" that binds to a specific POI.

Molecular Glues: These are smaller molecules that induce a novel protein-protein interaction, typically between an E3 ligase and a POI that would not normally interact. nih.govenamine.net The molecular glue essentially "glues" the two proteins together, leading to the POI's degradation. nih.gov Famous examples include thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), which recruit neo-substrates to the Cereblon (CRBN) E3 ligase. nih.gov Phenyl-based scaffolds, such as phenyl glutarimides, have been explored as alternative E3 ligase binders for creating new molecular glues. nih.gov It is conceivable that novel fluorinated phenol derivatives could be discovered or designed to function as molecular glues, perhaps by binding to an E3 ligase and inducing the degradation of a specific target protein.

Table 3: Comparison of PROTACs and Molecular Glues

| Feature | PROTACs | Molecular Glues |

| Structure | Two distinct ligands (for POI and E3 ligase) joined by a linker. nih.gov | Single, smaller molecule that induces protein-protein interaction. enamine.net |

| Mechanism | Induces proximity by physically linking the POI and E3 ligase. nih.gov | Induces a new binding surface on one protein to recruit the other. nih.gov |

| Discovery | Generally rational design based on known ligands for the POI and E3 ligase. nih.gov | Often discovered serendipitously or through large-scale screening. nih.gov |

| Scaffold Role | The phenolic scaffold would likely be part of the POI-binding warhead. | The phenolic scaffold could be the core of the glue molecule itself. |

Emerging Applications in Material Science and Chemical Probes Strictly Non Clinical

Role as Synthetic Intermediates in Fine Chemical Production

3,5-Difluoro-4-(2-methylpropoxy)phenol serves as a crucial intermediate in the synthesis of fine chemicals. The presence of fluorine atoms significantly influences the reactivity and properties of the molecule. Fluorine-containing organic compounds are widely used in the pharmaceutical and agrochemical industries due to their enhanced metabolic stability and biological activity. nih.govnumberanalytics.com The precursor, 3,5-difluorophenol (B1294556), is a vital intermediate for liquid crystal materials, dyes, plastics, and rubber additives. chemicalbook.comgoogle.compatsnap.com The addition of the isobutoxy group to this precursor creates a more complex and tailored building block for organic synthesis.

The synthesis of this compound can be achieved through methods like the Ullmann coupling, which involves a copper-catalyzed reaction between 3,5-difluorophenol and 1-bromo-2-methylpropane. vulcanchem.com This process creates the ether linkage, resulting in a versatile intermediate that can be used in the production of a variety of other chemicals.

Potential in Organic Electronics (e.g., as building blocks for OLED materials, based on related aryloxy phenols)

There is growing interest in the use of aryl ether derivatives, such as m-aryloxy phenols, in the development of organic light-emitting diodes (OLEDs). nih.gov These materials are known for their self-emissive properties, which lead to high-contrast and full-color displays. nih.gov The structure of this compound, with its aryloxy-like core, suggests its potential as a building block for new OLED materials. nih.gov

Arylsilanes and siloxanes, which are also used in OLEDs, benefit from good solubility in organic solvents and high resistance to degradation. rsc.org The isobutoxy group in this compound can enhance solubility in polymeric matrices, a desirable characteristic for materials used in OLEDs. vulcanchem.com The fluorine atoms can also contribute to the thermal and chemical stability of the final material. nih.gov

Development of Chemical Probes for Biological Systems (e.g., fluorescent probes, imaging agents, based on related structures)

Related m-aryloxy phenol (B47542) structures have been used to create highly sensitive and selective fluorescent probes for detecting reactive oxygen species like hydroxyl radicals in living cells. nih.gov These probes are valuable tools for biological imaging and for monitoring dynamic changes within biological systems.

The core structure of this compound makes it a candidate for the development of new chemical probes. The fluorine atoms can be used to fine-tune the electronic properties of the molecule, which could influence its fluorescence. The phenol group provides a site for further chemical modification, allowing for the attachment of other functional groups to create probes with specific targeting capabilities.

Applications in Agrochemical Research and Development (as scaffolds for active ingredients, based on related fluorinated ethers)

Fluorinated compounds are of significant importance in the agrochemical industry, with a substantial percentage of commercialized agrochemicals containing fluorine. researchgate.net The presence of fluorine can enhance the efficacy, selectivity, and stability of herbicides, insecticides, and fungicides. numberanalytics.comsci-hub.se The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the molecule's resistance to thermal and oxidative stress. nih.gov

Fluorinated phenols and their ether derivatives are key scaffolds in the development of new herbicidal agents. vulcanchem.comgoogle.com The structure of this compound, containing both fluorine atoms and an ether linkage, makes it a promising scaffold for the synthesis of novel active ingredients in agrochemicals. The isobutoxy group may also influence the compound's uptake and transport in plants.

Design and Synthesis of Advanced Functional Materials

The unique combination of functional groups in this compound opens up possibilities for its use in the design of advanced functional materials. The hydrophobic nature of the isobutoxy group could be exploited in the development of moisture-resistant coatings for protecting surfaces from water damage and corrosion.

Furthermore, the presence of fluorine can be advantageous in creating specialty polymers. For instance, fluorinated polymers are known for their high thermal stability and chemical resistance. nih.gov By incorporating this compound into a polymer backbone, it may be possible to create new materials with tailored properties for a range of applications, from electronics to protective coatings.

Conclusion and Future Research Directions

Synthesis and Derivatization Landscape

The future of 3,5-Difluoro-4-(2-methylpropoxy)phenol in various scientific fields hinges on the development of efficient and scalable synthesis routes. While the synthesis of the parent compound, 3,5-difluorophenol (B1294556), has been a subject of research to improve yield and environmental safety, specific methodologies for the etherification with a 2-methylpropoxy group to form the title compound are not extensively documented. patsnap.com Future research should focus on optimizing this etherification step, potentially exploring various catalytic systems to enhance reaction efficiency and purity.

Furthermore, the derivatization of this compound presents a fertile ground for chemical innovation. The phenolic hydroxyl group, even when etherified, influences the reactivity of the aromatic ring, and the fluorine atoms provide unique electronic properties that can be exploited. Future derivatization studies could include:

Electrophilic Aromatic Substitution: Investigating nitration, halogenation, and acylation reactions to introduce new functional groups onto the aromatic ring. The directing effects of the fluorine and isobutoxy substituents would be a key area of study.

Modification of the Isobutoxy Chain: Introducing unsaturation or other functional groups onto the 2-methylpropoxy side chain could modulate the compound's physical and chemical properties.

Coupling Reactions: Utilizing the phenol (B47542) derivative in various cross-coupling reactions to build more complex molecular architectures.

Opportunities in Advanced Structural and Computational Studies

A detailed understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and potential applications. High-resolution structural determination through X-ray crystallography would provide invaluable data on bond lengths, bond angles, and intermolecular interactions.

Computational chemistry offers a powerful tool to complement experimental studies. Future research in this area could involve:

Density Functional Theory (DFT) Calculations: To model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. This can provide insights into its reactivity and potential interaction with biological targets or materials.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the isobutoxy group and how the molecule behaves in different solvent environments.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of the chemical bonds, particularly the C-F and C-O bonds, and to understand the influence of the fluorine atoms on the aromatic system.

These computational studies can help in designing new derivatives with tailored properties and in understanding the structure-activity relationships of any observed biological or material effects.

Prospective Non-Clinical Applications and Innovations

While clinical applications are outside the scope of this discussion, the unique combination of a fluorinated aromatic ring and a flexible alkyl chain in this compound suggests several potential non-clinical applications that warrant investigation.

Materials Science: Fluorinated compounds are known for their unique properties, including high thermal stability and hydrophobicity. This compound could be explored as a monomer or an additive in the development of novel polymers and materials with tailored surface properties. Its potential use in liquid crystal applications, drawing on the anisotropic nature of many phenol derivatives, could also be a fruitful area of research.

Agrochemicals: The presence of a difluorophenol moiety, a common feature in many pesticides and herbicides, suggests that this compound and its derivatives could be screened for potential agrochemical activity.

Chemical Probes and Tracers: The fluorine atoms could serve as a basis for the development of ¹⁹F NMR probes. Due to the low natural abundance and high sensitivity of the ¹⁹F nucleus, molecules containing fluorine can be used to study biological systems and chemical reactions without the background noise associated with proton NMR.

Future research in these areas would require a multidisciplinary approach, combining synthetic chemistry, materials science, and advanced analytical techniques to fully unlock the potential of this intriguing molecule.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,5-Difluoro-4-(2-methylpropoxy)phenol?

A two-step approach is typically used: (1) Fluorination of 4-hydroxyphenol derivatives using agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms at the 3,5-positions. (2) Alkoxylation via nucleophilic substitution, where the hydroxyl group at the 4-position reacts with 2-methylpropyl bromide in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at room temperature. Post-reaction purification involves column chromatography and recrystallization to achieve >95% purity .

Q. How can the structural integrity of this compound be validated experimentally?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : , , and NMR to confirm substitution patterns and purity.

- X-ray diffraction (XRD) : Single-crystal XRD with SHELX software (SHELXD for structure solution, SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Hydrogen positions are refined using Fourier difference maps .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Refer to hazard classifications for analogous fluorophenols (e.g., H312, H332 for skin/eye irritation and inhalation toxicity). Key precautions include:

Q. How is purity assessed, and what analytical thresholds are acceptable for research use?

Purity is determined via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); ≥98% peak area.

- Melting point analysis : Sharp melting range (≤2°C deviation) confirms crystallinity.

- Elemental analysis : Carbon, hydrogen, and fluorine content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include weak diffraction due to flexible 2-methylpropoxy chains and disorder in fluorine positions. Mitigation strategies:

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?

Graph set analysis (as per Etter’s rules) reveals intermolecular O–H···F and C–H···O interactions. These form infinite chains (C(6) motifs) along the crystallographic axis, stabilizing the lattice. Computational tools like CrystalExplorer quantify interaction energies (e.g., O–H···F contributes ~25 kJ/mol) .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from solvent effects or dynamic processes. Solutions include:

Q. What mechanistic insights guide the optimization of its reactivity in cross-coupling reactions?

The electron-withdrawing fluorine substituents activate the aromatic ring toward Suzuki-Miyaura coupling. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.